Phenesterin

Descripción

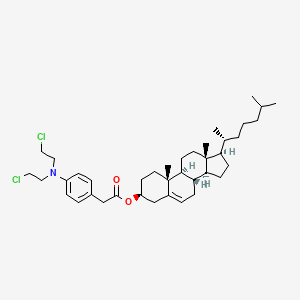

Structure

3D Structure

Propiedades

Número CAS |

3546-10-9 |

|---|---|

Fórmula molecular |

C39H59Cl2NO2 |

Peso molecular |

644.8 g/mol |

Nombre IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |

InChI |

InChI=1S/C39H59Cl2NO2/c1-27(2)7-6-8-28(3)34-15-16-35-33-14-11-30-26-32(17-19-38(30,4)36(33)18-20-39(34,35)5)44-37(43)25-29-9-12-31(13-10-29)42(23-21-40)24-22-41/h9-13,27-28,32-36H,6-8,14-26H2,1-5H3/t28-,32+,33+,34-,35+,36+,38+,39-/m1/s1 |

Clave InChI |

SPJCRMJCFSJKDE-ZWBUGVOYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Color/Form |

Crystals |

melting_point |

194 to 195 °F (NTP, 1992) 90-90.5 °C |

Otros números CAS |

3546-10-9 |

Descripción física |

Phenestrin is a white powder. (NTP, 1992) |

Solubilidad |

less than 1 mg/mL at 68.9 °F (NTP, 1992) |

Sinónimos |

fenesterine NSC 104469 phenesterin phenesterine |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications of Phenesterin

Strategies for Phenesterin Core Synthesis

The primary synthesis of this compound involves the esterification of cholesterol with p-bis(2-chloroethyl)aminophenylacetic acid chloride. nih.gov This reaction effectively links the cytotoxic nitrogen mustard group to the steroidal carrier, cholesterol. The cholesterol moiety serves as a biological carrier, facilitating membrane penetration and potentially directing the drug to specific cellular targets. acs.orgnih.gov The rigid framework of the steroid nucleus is advantageous for penetrating cell membranes and binding to specific hormonal receptors, making it a preferred motif for designing bioconjugates. nih.gov

Semisynthetic Routes to this compound Analogs

Semisynthetic approaches to this compound analogs focus on modifying the steroidal scaffold or the attached cytotoxic moiety to enhance activity, improve selectivity, or alter pharmacokinetic properties.

The incorporation of amino moieties is a common strategy in the synthesis of steroidal derivatives, including nitrogen mustards like this compound. This compound itself is a steroidal nitrogen mustard, implying the presence of an amino group that has been bis-alkylated with chloroethyl functionalities. nih.govacs.org This amino group is integral to the alkylating activity of the compound. Other examples, such as Estradiol mustard, also demonstrate the conjugation of a steroidal hormone with nitrogen mustard derivatives, where the amino moiety is a key component of the cytotoxic agent. smolecule.com

Further chemical modifications can involve the transformation of incorporated amino moieties into thio- and selenourea (B1239437) derivatives. This approach has been explored in the context of steroidal compounds, with N-Ph selenourea identified as a potent reactive oxygen species (ROS) scavenger. acs.org Research has shown that novel selenourea derivatives and their corresponding thiourea (B124793) analogs exhibit potent in vitro activities against various cancer cell lines, often demonstrating that selenium-containing derivatives are more potent than their sulfur counterparts. nih.govnih.govmdpi.com

Table 1: Cytotoxic Activity (IC₅₀) of Selected Selenourea Derivatives Against Cancer Cell Lines nih.govmdpi.com

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 6b | HeLa | 2.3 |

| 6b | MCF-7 | 2.5 |

| 6b | SW480 | <5 |

| 6b | A549 | <5 |

| 1e | Various | <10 |

| 1f | Various | <10 |

| 1g | Various | <10 |

| 1i | Various | <10 |

| 6c | Various | <10 |

| 6d | Various | <10 |

| 6e | Various | <10 |

Click chemistry, an approach emphasizing efficiency, simplicity, selectivity, and modularity, has emerged as a powerful tool for the preparation of this compound analogs and other steroidal bioconjugates. acs.orgnih.govwikipedia.orgpcbiochemres.commdpi.comnih.govresearchgate.net This methodology allows for the rapid and selective joining of molecular building blocks under mild, often biocompatible, conditions. wikipedia.orgnih.govresearchgate.net In the context of steroidal chemistry, click reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have been utilized to afford carbohydrate-derived 1,2,3-triazoles from propargyl and azido (B1232118) moieties. acs.orgwikipedia.org These reactions are highly efficient, produce minimal byproducts, and are insensitive to oxygen and water, making them ideal for drug discovery and bioconjugation. wikipedia.orgmdpi.com

Design and Synthesis of Steroidal Bioconjugates

The design and synthesis of steroidal bioconjugates, of which this compound is an early example, leverage the steroid nucleus as a versatile scaffold. These conjugates aim to combine the beneficial properties of steroids with those of other biologically active molecules. acs.orgnih.gov

Conjugation strategies for steroidal compounds are designed to achieve enhanced biological activity, including increased lipophilicity, improved stability, and heightened target specificity, while often reducing systemic adverse effects. acs.orgnih.gov The steroid nucleus acts as a "biological carrier" for small molecules, enabling synergistic activity and selective therapy. acs.orgnih.gov

Common strategies involve linking the steroidal component with various cytotoxic molecules, such as nucleosides, organometallics, nitrogen mustards, and anthracyclines, through covalent or labile ester bonds. acs.orgnih.gov For instance, this compound itself is a conjugate of cholesterol and a nitrogen mustard derivative. nih.gov The bioconjugation process can occur via direct reactions between functional groups on the two molecules or through the use of cross-linkers, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) or dicyclohexyl carbodiimide (B86325) (DCC). acs.orgnih.gov These methods facilitate the creation of novel structures with diversified medicinal properties. nih.gov

Molecular and Cellular Mechanisms of Action

Phenesterin's Influence on Cellular Phenotypes in Model Systemsthis compound exhibits antineoplastic and mutagenic activities, primarily by alkylating macromolecules within the nucleus, which leads to decreased cell proliferation.nih.govEarly studies indicated its activity against breast cancer and brain tumors.acs.orgresearchgate.netWhile it showed promising results in Phase I clinical trials, its efficacy in Phase II studies was less pronounced compared to classical alkylating agents.acs.orgresearchgate.netHowever, this compound demonstrated a good response in a Phase II study for advanced ovarian cancer.acs.orgresearchgate.netrochester.edu

Research has also explored the impact of structural modifications on its activity. For instance, replacing the androstane (B1237026) ring with a cholestane (B1235564) skeleton, as seen in this compound, resulted in reduced activity on leukemia cell lines for certain steroidal conjugates. acs.orgresearchgate.net Beyond its therapeutic applications, this compound is recognized for its carcinogenic potential. It has been shown to induce malignant transformation in normal human epithelial cells (BEAS-2B) in soft-agar assays, a hallmark functional test for detecting malignant transformation. biorxiv.org Furthermore, studies in model systems have indicated that this compound can cause random mutagenesis and alter growth kinetics. biorxiv.org

The influence of this compound on various cellular phenotypes in model systems is summarized in the table below:

| Cellular Phenotype/Effect | Model System/Context | Research Finding |

| Decreased Cell Proliferation | General cellular models | Alkylates macromolecules in the nucleus. nih.gov |

| Antineoplastic Activity | Breast cancer, brain tumors | Initially active. acs.orgresearchgate.net |

| Antineoplastic Activity | Ovarian cancer | Good response in Phase II study. acs.orgresearchgate.netrochester.edu |

| Reduced Activity | Leukemia cell lines | Observed with cholestane skeleton (this compound's structure). acs.orgresearchgate.net |

| Malignant Transformation | BEAS-2B normal human epithelial cells | Induced in soft-agar assay, reinforcing carcinogenic potential. biorxiv.org |

| Random Mutagenesis | Yeast cells | Causes random mutagenesis. biorxiv.org |

| Altered Growth Kinetics | Yeast cells | Displays accelerated growth kinetics in mutants. biorxiv.org |

Interactions with Key Enzymes and Regulatory ProteinsAs a steroidal nitrogen mustard, the fundamental mechanism of action for this compound involves the alkylation of macromolecules, particularly DNA, within the cell nucleus.nih.govThis DNA alkylation ultimately leads to cellular apoptosis.acs.orgNitrogen mustards, as a class, are known to intercalate DNA strands, which can lead to high toxicity as they do not differentiate between normal and cancerous cells.acs.orgThe conjugation of nitrogen mustards with a lipophilic steroidal skeleton, as in this compound, is hypothesized to increase selectivity towards target cells by leveraging receptor affinity, thereby potentially reducing overall toxicity.acs.orgresearchgate.net

While the direct and specific enzyme targets for this compound beyond DNA alkylation are not extensively detailed in the provided literature, related steroidal alkylators and bioconjugates have been investigated for their interactions with key enzymes and signaling pathways. For example, homo-aza-steroidal alkylators have shown favorable interactions with the active site of human Poly(ADP-ribose) polymerase-1 (PARP-1) enzyme, suggesting that their cytotoxic actions may involve PARP-1 inhibition. acs.org Additionally, certain steroidal esters have been observed to produce dual inhibition of the phosphoinositide 3-kinase (PI3K)–protein kinase B (AKT) and Kirsten rat sarcoma (KRAS)–extracellular signal-regulated kinase (ERK) signaling pathways, leading to potent effects against ovarian cancer. acs.org Given this compound's activity in ovarian cancer, these pathways represent potential areas of indirect influence or shared mechanisms with other steroidal antineoplastic agents. The PI3K signaling pathway is recognized as a highly aberrant system in human carcinomas and plays a crucial role in various human diseases. google.com Protein kinases, including tyrosine kinases, serine/threonine kinases, and dual-specificity kinases, are vital signal transduction molecules, while lipid kinases like phosphoinositide kinases are involved in membrane-associated lipid phosphorylation. google.com

Preclinical Pharmacodynamics and Efficacy in Model Systems Non Human

In Vitro Efficacy Assessments in Cell Lines

In vitro studies provide initial insights into a compound's direct effects on cancer cells, including its potency and interactions with other agents.

Dose-Response Characterization in Cultured Cells

Dose-response characterization in cultured cell lines is a cornerstone of preclinical assessment for anticancer agents, providing critical data on drug potency and efficacy. researchgate.net This involves exposing immortalized cell lines to varying concentrations of a compound to determine the relationship between the dose administered and the biological response observed. While Phenesterin is recognized for its antineoplastic activity, detailed dose-response curves and specific half-maximal inhibitory concentration (IC50) values for this compound across a panel of cultured cancer cell lines are not extensively documented in readily available scientific literature.

Synergistic and Antagonistic Interactions with Other Research Compounds

The evaluation of synergistic and antagonistic interactions is crucial for identifying potential combination therapies that could enhance therapeutic efficacy or mitigate adverse effects. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects, while antagonism results in a reduced combined effect. oncotarget.comnih.gov Although the theoretical basis for assessing such interactions is well-established, specific preclinical studies detailing synergistic or antagonistic interactions of this compound with other research compounds in cell culture models are not widely reported in the public domain.

In Vivo Biological Activity in Animal Models

Animal models are indispensable for assessing the biological activity of compounds within a complex living system, providing insights into their efficacy against established disease states. researchgate.netepo.org

Evaluation in Established Rodent Disease Models (e.g., Leukemia, Ovarian Cancer Xenografts)

Biomarker Identification for Therapeutic Response in Preclinical Studies

Biomarkers play a pivotal role in drug development by validating hypotheses, translating therapies into clinical practice, and monitoring treatment effects. nih.gov In preclinical research, identifying biomarkers of therapeutic response can help predict how a drug will behave and guide candidate selection. researchgate.net These biomarkers can be molecular, cellular, or physiological indicators that correlate with a compound's efficacy. While the general importance of biomarker identification in predicting drug response is well-recognized nih.govmdpi.combiorxiv.orgtempus.comnih.gov, specific preclinical studies reporting the identification of biomarkers for therapeutic response to this compound are not extensively documented.

Histopathological and Molecular Analyses of Treated Tissues

Histopathological and molecular analyses of treated tissues are essential for understanding the effects of a compound on tumor morphology, cellular processes, and molecular pathways in vivo. These analyses can reveal changes in tumor size, cellular proliferation, apoptosis, and the expression of key genes and proteins. While such analyses are standard practice in preclinical oncology research to elucidate mechanisms of action and response mdpi.com, detailed reports specifically focusing on the histopathological and molecular changes in tissues treated for efficacy with this compound in preclinical animal models are not widely published in the available scientific literature.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr

Design and Synthesis of Phenesterin Analogs for SAR Probing

The design and synthesis of analogs involve systematic modifications to a lead compound's structure to investigate how these changes impact its biological activity. This iterative process helps in understanding the SAR and optimizing compounds for desired therapeutic profiles. gardp.orgcollaborativedrug.comenamine.net For this compound, a steroidal nitrogen mustard, modifications can be broadly categorized into alterations of its steroidal core or its nitrogen mustard moiety.

Systematic Modification of the Steroidal Core

The steroidal nucleus in compounds like this compound acts as a biological carrier, facilitating membrane penetration and specific receptor binding due to its rigid framework and lipid solubility. acs.orgnih.gov Even minor alterations to this basic ring structure can lead to significant changes in biological activity. acs.orgnih.gov In the context of this compound, which features a cholestane (B1235564) skeleton, studies have indicated that replacing an androstane (B1237026) ring (found in some related compounds) with a cholestane skeleton, as seen in this compound, resulted in reduced activity on leukemia cell lines. acs.orgnih.gov This finding highlights the critical role of the specific steroidal architecture in modulating the compound's antineoplastic efficacy.

Alterations of the Nitrogen Mustard Moiety

Nitrogen mustards are a class of DNA alkylating agents widely used in cancer chemotherapy. taylorandfrancis.comresearchgate.net Their mechanism involves the cross-linking or alkylation of DNA, leading to decreased cell proliferation and apoptosis. nih.govtaylorandfrancis.comresearchgate.net this compound incorporates a p-bis(2-chloroethyl)aminophenylacetate group, which is the nitrogen mustard moiety responsible for its alkylating activity. nih.gov The reactivity and toxicity of nitrogen mustards can be influenced by their chemical environment. For instance, the introduction of aromatic rings into nitrogen mustards generally reduces the electrophilicity of the nitrogen atom, leading to decreased reactivity and toxicity compared to aliphatic nitrogen mustards. nih.gov While specific detailed research findings on systematic alterations of this compound's nitrogen mustard moiety were not extensively detailed in the provided search results, general SAR principles for nitrogen mustards suggest that modifications to this alkylating group, such as changes in the linker or the nature of the aromatic substitution, would directly impact its DNA-alkylating efficiency and, consequently, its antineoplastic activity. taylorandfrancis.comfrontiersin.orgnih.gov

Computational Approaches to SAR/SMR

Computational toxicology and in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are increasingly employed in drug discovery and risk assessment to predict and understand the biological effects of chemical compounds based on their structures. marquette.eduwm.edumdpi.com These approaches offer faster and more cost-effective alternatives to traditional experimental methods. marquette.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish mathematical relationships between the chemical structure of a molecule and its biological activity. wikipedia.org These models are used for predicting biological activity, classifying compounds, and understanding the structural features that contribute to a specific effect. marquette.eduwm.educollaborativedrug.com this compound has been included in QSAR models developed for carcinogenicity prediction. marquette.edubiorxiv.orgnih.govlsu.edu These models utilize various physicochemical and structural descriptors to predict the carcinogenic potential of compounds. While this compound's carcinogenicity has been predicted by such models, detailed quantitative relationships or specific QSAR equations correlating its antineoplastic activity with structural parameters were not found in the provided search results. marquette.edubiorxiv.orgnih.govlsu.edu

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a specific receptor or enzyme. It aims to determine the optimal conformation of both the ligand and the protein, as well as their relative orientation, to achieve the most stable binding. nih.govbiomedres.usresearchgate.net This method is valuable for predicting binding affinities and identifying key interactions between the compound and its biological target. nih.govbiomedres.us

Molecular dynamics (MD) simulations extend docking studies by providing insights into the dynamic behavior of molecular systems over time. mdpi.comrsc.orgarxiv.org MD simulations can capture the flexibility of proteins and ligands, offering a more realistic view of their interactions and conformational changes that may occur upon binding. mdpi.comnih.gov This can be crucial for understanding the full SMR, including how a compound interacts with its target over time and how these interactions lead to its observed biological effect. While molecular docking and dynamics simulations are powerful tools in drug discovery, specific studies focusing solely on this compound's interactions with its steroid receptors or DNA, and the resulting dynamics, were not identified in the provided search results.

Ligand-Based and Structure-Based Design Principles

Drug design strategies are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). scielo.brfrontiersin.org

Ligand-Based Drug Design (LBDD) : This approach relies on the chemical information of known active and inactive molecules to correlate biological activity with chemical structure (SAR). gardp.org LBDD is employed when the 3D structure of the biological target is unknown. It involves developing pharmacophore models, which represent the essential steric and electronic features required for a compound to interact with its target. 3ds.comlifechemicals.com

Structure-Based Drug Design (SBDD) : This method requires experimental or modeled 3D structural information of the target macromolecule. scielo.br SBDD utilizes techniques like molecular docking and molecular dynamics to understand ligand-receptor interactions, predict binding modes, and design new compounds that fit the target's binding site. scielo.brfrontiersin.orglifechemicals.com

These principles are fundamental to rational drug design. For a compound like this compound, which is known to interact with cell-surface steroid receptors and then alkylate DNA, both LBDD (e.g., studying analogs to understand features crucial for receptor binding or alkylating activity) and SBDD (e.g., if the structure of the relevant steroid receptor or DNA-binding complex were available) could be applied to design and optimize new derivatives. However, specific applications of these design principles directly for this compound were not detailed in the provided search results.

Correlation of Structural Features with Specific Biological Activities

The steroidal backbone of this compound plays a significant role in its biological activity, potentially influencing cellular uptake and interaction with specific receptors. nih.gov Research into steroidal bioconjugates indicates that even minor alterations in the basic ring structure of steroids can elicit considerable changes in biological responses. nih.gov

A notable structural feature impacting this compound's activity is its cholestane skeleton. Studies have shown that the replacement of an androstane ring (a different steroidal core) with the cholestane skeleton, as observed in this compound, resulted in reduced activity on leukemia cell lines. nih.gov This suggests that the specific steroidal framework is crucial for optimal antineoplastic efficacy against certain cancer types. While this compound initially showed promise against breast cancer and brain tumors, its efficacy in phase II studies was found to be less than that of classical alkylating agents. nih.gov

Further detailed research findings on specific modifications to the nitrogen mustard moiety or the phenylacetate (B1230308) linker of this compound and their precise impact on its antineoplastic activity are not extensively documented in publicly accessible literature. However, generally, for nitrogen mustards, modifications to the substituents on the nitrogen atom and the linker region can significantly influence antitumor activity by affecting factors such as reactivity, selectivity, and pharmacokinetic properties. ca.gov

Impact of Stereochemistry on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's biological activity, affecting aspects such as target binding, metabolism, distribution, potency, and selectivity. michberk.comnih.govnumberanalytics.com this compound possesses multiple defined stereocenters, as indicated by its IUPAC name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate. nih.gov

In chiral molecules, different stereoisomers (enantiomers or diastereomers) can exhibit distinct pharmacological profiles, with one isomer often being significantly more active, or even having different therapeutic or adverse effects, compared to its counterparts. michberk.comnumberanalytics.com This is because biological systems, including receptors and enzymes, are themselves chiral and can interact stereospecifically with drug molecules. numberanalytics.com For instance, the uptake of certain drugs can be stereoselective, influencing their effective concentration at the target site. nih.gov

Pharmacokinetics and Metabolism in Preclinical Models Non Human

Metabolic Pathways and Metabolite Identification in Preclinical Systems:There is no available information on the metabolic fate of phenesterin in any preclinical system. Studies identifying its metabolic pathways, the enzymes involved, and the structure of its metabolites have not been published.

Due to the absence of this critical data, it is not possible to provide a scientifically accurate and thorough article on the preclinical pharmacokinetics and metabolism of this compound as requested.

Phase I Biotransformations (e.g., Oxidation, Reduction)

No specific studies detailing the Phase I biotransformation of this compound in preclinical models were identified. Phase I reactions typically involve the introduction or unmasking of functional groups through processes like oxidation, reduction, and hydrolysis, making the compound more water-soluble and preparing it for subsequent metabolic steps. Without experimental data, any discussion on this topic would be purely speculative.

Phase II Conjugation Reactions

Similarly, there is a lack of information regarding Phase II conjugation reactions for this compound. These reactions involve the attachment of endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to the drug or its Phase I metabolites, further increasing water solubility and facilitating excretion. The specific conjugation pathways for this compound in non-human models have not been described in the available literature.

Role of Cytochrome P450 Enzymes in this compound Metabolism

The Cytochrome P450 (CYP) family of enzymes is a primary driver of Phase I metabolism for a vast number of drugs. However, no studies were found that specifically investigated the role of any CYP isozymes in the metabolism of this compound. Identifying the specific CYP enzymes responsible for a drug's metabolism is crucial for predicting and understanding potential drug-drug interactions.

Preclinical Drug-Drug Interaction Studies (Metabolic Interactions)

Consistent with the lack of metabolic pathway information, no preclinical studies investigating the potential for this compound to be involved in metabolic drug-drug interactions were found. Such studies are essential to assess whether this compound could affect the metabolism of co-administered drugs, or if its own metabolism could be altered by other compounds.

Advanced Analytical and Bioanalytical Methodologies for Phenesterin Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure of organic compounds like Phenesterin by analyzing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the carbon-hydrogen framework and functional groups. youtube.comdrugbank.comdrugbank.com It operates by detecting the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), when placed in a strong magnetic field. youtube.comudel.edu The chemical environment of each nucleus influences its resonance frequency, leading to distinct signals (chemical shifts) that are characteristic of specific structural features. udel.edunih.gov

For a complex molecule like this compound, with its steroidal core, alkyl chains, and aromatic and nitrogen mustard functionalities, both ¹H NMR and ¹³C NMR would be crucial.

¹H NMR Spectroscopy: This technique provides information on the number of non-equivalent protons, their chemical environments, and their connectivity (through spin-spin coupling). thermofisher.com For instance, aromatic protons typically resonate in the 6.5-8.5 ppm range, while protons on alkyl chains appear at higher fields (lower ppm values). thermofisher.com Protons adjacent to electronegative atoms or double bonds would show characteristic downfield shifts.

¹³C NMR Spectroscopy: This technique reveals the number of non-equivalent carbon atoms and their hybridization states. udel.eduhmdb.ca Different carbon environments, such as sp³, sp², or sp hybridized carbons, and carbons bonded to heteroatoms, result in distinct chemical shifts across a wide range (e.g., 0-220 ppm). udel.edu

While general applications of NMR for structural analysis are well-documented, specific detailed ¹H and ¹³C NMR chemical shift data for this compound were not explicitly found in the conducted literature searches. However, such data would be essential for confirming the precise arrangement of atoms within its complex steroidal and nitrogen mustard framework.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition and structural features through fragmentation patterns. nih.govfrontagelab.comlibretexts.orguni-saarland.delcms.czresearchgate.net High-Resolution Mass Spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, often to several decimal places, which allows for the unambiguous determination of elemental composition, even for compounds with the same nominal mass but different exact masses. youtube.comnih.govfrontagelab.comlibretexts.org

For this compound (C₃₉H₅₉Cl₂NO₂), MS analysis would typically involve:

Molecular Ion Determination: The molecular ion (M⁺• or protonated/deprotonated species like [M+H]⁺) provides the precise molecular weight. For this compound, the computed monoisotopic mass is 643.3922855 Da, and the average mass is 644.8 g/mol . nih.gov

Fragmentation Pattern Analysis: Electron Ionization (EI) or other ionization techniques induce fragmentation of the molecule, producing a unique pattern of fragment ions. libretexts.orguni-saarland.delcms.czmdpi.commiamioh.edu These fragmentation pathways are characteristic of specific functional groups and connectivity within the molecule, aiding in structural confirmation. For instance, the presence of chlorine atoms would lead to characteristic isotopic patterns (M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. youtube.com

GC-MS Data: Available data for this compound from GC-MS indicates prominent m/z peaks at 275, 226, and 277. nih.gov These ions represent specific fragments formed during the ionization process, providing clues about substructures within the this compound molecule. The NIST library number for this compound in GC-MS is 256476, with a total of 119 peaks observed. nih.gov

Table 1: this compound GC-MS Top Fragment Ions

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 256476 | Main | 119 | 275 | 226 | 277 |

| nih.gov | nih.gov | nih.gov | nih.gov | nih.gov | nih.gov |

Infrared (IR) Spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). uomustansiriyah.edu.iqsemanticscholar.orguobabylon.edu.iqlibretexts.orgdocbrown.infomaricopa.edu Each functional group absorbs at characteristic wavenumbers, providing a "fingerprint" for the molecule. libretexts.org

For this compound, key functional groups that would exhibit characteristic IR absorption bands include:

C-H stretching: Aliphatic C-H (around 2800-3000 cm⁻¹) and aromatic C-H (above 3000 cm⁻¹). uomustansiriyah.edu.iqlibretexts.org

C=O stretching: The ester carbonyl group would typically show a strong absorption band in the 1700-1750 cm⁻¹ region. uobabylon.edu.iqlibretexts.orgmaricopa.edu

C-N stretching: Amines and nitrogen mustard groups would have characteristic C-N stretching vibrations, although these can be complex and overlap with other signals.

C-Cl stretching: Carbon-chlorine bonds typically absorb in the fingerprint region (below 1500 cm⁻¹), which is complex but unique to each molecule. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet or visible light by a substance, which is primarily due to electronic transitions within conjugated systems or chromophores. udel.edulibretexts.orgphenomenex.compearson.comoecd.orgmhlw.go.jp The wavelength of maximum absorption (λmax) and the absorbance intensity provide qualitative and quantitative information about the compound. pearson.comoecd.org

Given this compound's structure, which includes an aromatic ring system and an ester linkage, it would likely exhibit characteristic UV-Vis absorption. The aromatic ring, especially when substituted with electron-donating or withdrawing groups (like the bis(2-chloroethyl)amino group), would contribute to absorption in the UV region. While specific λmax values for this compound were not found, such measurements would be crucial for its identification and for developing quantitative assays. UV-Vis spectroscopy is often used for kinetic studies and concentration monitoring due to its sensitivity and simplicity. libretexts.orgoecd.org

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as biological samples or synthesis impurities, and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. hmdb.casemanticscholar.orgbioline.org.brrsc.orgepo.orgmdpi.comresearchgate.net HPLC method development involves optimizing parameters such as stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity. hmdb.calibretexts.orgbioline.org.brmdpi.com

For this compound, a large and relatively non-polar molecule due to its steroidal backbone, reversed-phase HPLC (RP-HPLC) would be the most common approach.

Column: C18 columns are widely used in RP-HPLC for separating hydrophobic compounds. semanticscholar.orgbioline.org.brmdpi.com

Mobile Phase: A gradient elution system, typically involving a mixture of water (often with a buffer or acid like orthophosphoric acid or ammonium (B1175870) acetate (B1210297) to control pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be employed to achieve good separation of this compound from potential impurities or matrix components. hmdb.casemanticscholar.orgbioline.org.brmdpi.com

Detection: UV detectors are commonly used, with the detection wavelength chosen based on the compound's UV-Vis absorption characteristics. hmdb.casemanticscholar.orgbioline.org.brmdpi.com Photodiode array (PDA) detectors allow for simultaneous detection across a range of wavelengths, providing spectral information for peak identification and purity assessment. bioline.org.brmdpi.com

While specific HPLC method parameters and retention times for this compound were not found in the search results, the development of such a method would follow established guidelines (e.g., ICH guidelines) to ensure its specificity, linearity, accuracy, precision, and robustness. hmdb.casemanticscholar.orgbioline.org.brrsc.orgmdpi.com

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and thermally stable compounds. frontagelab.commdpi.comuomustansiriyah.edu.iqmdpi.com For compounds that are not sufficiently volatile, derivatization techniques can be employed to convert them into more volatile derivatives suitable for GC analysis. nih.govfrontagelab.comresearchgate.net

Given this compound's relatively high molecular weight and complex structure, its direct GC analysis might be challenging without prior derivatization to enhance its volatility and thermal stability.

GC-MS: As noted in the mass spectrometry section, GC-MS data for this compound is available, indicating its suitability for this hyphenated technique, likely after appropriate sample preparation or derivatization. nih.gov GC-MS combines the separation power of GC with the identification capabilities of MS, making it a robust tool for analyzing complex mixtures. frontagelab.commdpi.com

Detectors: Common GC detectors include Flame Ionization Detector (FID) for most organic compounds, Electron Capture Detector (ECD) for halogenated compounds (like this compound with its two chlorine atoms), and Nitrogen-Phosphorus Detector (NPD) for nitrogen-containing compounds. frontagelab.comuomustansiriyah.edu.iqmdpi.com The choice of detector depends on the analyte's properties and the required sensitivity.

While specific GC retention times and detailed method parameters for this compound were not found, the presence of GC-MS data suggests that GC, possibly coupled with derivatization, is a viable technique for its analysis, particularly for qualitative identification and potentially for quantitative purposes in specific matrices. nih.gov

Impurity Profiling and Purity Assessment

Impurity profiling is a collection of analytical procedures aimed at detecting, identifying, elucidating the structure of, and quantitatively determining organic and inorganic impurities, as well as residual solvents, in bulk drug substances and pharmaceutical formulations. This process is essential for characterizing the quality and stability of drug substances and products. Impurities can originate from various sources, including starting materials, intermediates, degradation products, reagents, ligands, catalysts, and by-products. Even small amounts of unwanted chemicals can influence the efficacy and safety of pharmaceutical drug products, making purity assessment paramount to ensure the accurate amount of the drug substance is administered. Regulatory bodies, such as the United States Food and Drug Administration (FDA) and the International Conference on Harmonisation (ICH), emphasize the identification and control of impurities.

Several advanced analytical techniques are employed for impurity profiling and purity assessment:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is widely used due to its high sensitivity and selectivity, allowing for the separation of impurities followed by their molecular weight confirmation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and residual solvents.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Provides structural elucidation of impurities.

Capillary Electrophoresis (CE): Suitable for the separation of hydrophilic compounds and can be used for impurity analysis, including enantiomeric purity determination.

Table 1: Conceptual Data for Impurity Profiling of this compound

| Analyte Type | Analytical Method | Typical Data Generated | Purpose |

| This compound | LC-UV/MS | Retention time, Peak area, UV absorbance, Mass spectrum | Purity quantification, Identity confirmation |

| Impurity A | LC-MS/MS | Retention time, Peak area, Mass spectrum, Fragmentation pattern | Identification and quantification of known impurities |

| Impurity B | LC-NMR | Retention time, NMR spectrum | Structural elucidation of unknown impurities |

| Residual Solvents | GC-MS | Retention time, Peak area, Mass spectrum | Quantification of residual solvents |

Bioanalytical Methods for Quantification in Biological Matrices (Preclinical)

Bioanalytical methods are crucial in preclinical research to quantitatively measure drugs and their metabolites in various biological matrices. This quantification is vital for understanding pharmacokinetics (how the body affects the drug) and drug metabolism studies, which provide insights into how quickly a compound like this compound might be cleared from the body and its distribution within tissues. Common biological matrices include plasma, serum, urine, and tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most frequently used technique for quantitative bioanalysis due to its high sensitivity, exceptional specificity, and rapid analysis capabilities. This method combines the physical separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise measurement of analytes even in complex biological samples. A key challenge in LC-MS/MS bioanalysis is the phenomenon of "matrix effects," where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy and precision.

Effective sample preparation is a crucial prerequisite for accurate bioanalysis. Techniques commonly employed include:

Protein Precipitation (PP): A simple method to remove proteins from biological samples.

Liquid-Liquid Extraction (LLE): Separates the analyte based on its differential solubility between two immiscible liquid phases.

Solid Phase Extraction (SPE): A chromatographic technique that uses a solid stationary phase to selectively adsorb analytes from a liquid sample.

The development and validation of bioanalytical methods must adhere to strict regulatory guidelines, ensuring parameters such as selectivity, calibration curves, accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and stability are thoroughly evaluated.

Table 2: Typical Bioanalytical Method Parameters for this compound Quantification

| Parameter | Description | Typical Range/Criteria (Preclinical) |

| Matrix | Plasma, Serum, Urine, Tissue Homogenate | Species-dependent (e.g., rat, mouse) |

| Analyte | This compound | |

| Internal Standard | Structurally similar compound, isotopically labeled this compound | Used for quantification accuracy |

| Linearity | Range of concentrations with proportional response | R² > 0.99 for calibration curve |

| Accuracy | Closeness of measured value to true value | Within ±15% of nominal concentration |

| Precision | Reproducibility of measurements | Relative Standard Deviation (RSD) ≤ 15% |

| LOD | Lowest detectable concentration | Typically in ng/mL or pg/mL range |

| LOQ | Lowest quantifiable concentration | Typically in ng/mL or pg/mL range |

| Recovery | Efficiency of analyte extraction from matrix | >70% considered acceptable |

| Matrix Effect | Impact of matrix components on ionization | Assessed to ensure minimal interference |

Microscopic and Imaging Techniques for Subcellular Localization

Understanding the subcellular localization of a compound like this compound is crucial for elucidating its mechanism of action within cells. Microscopic and imaging techniques allow researchers to pinpoint the exact location of specific molecules, determining their distribution and dynamics.

Fluorescence microscopy techniques are primary tools for visualizing cellular and subcellular structures.

Widefield and Confocal Fluorescence Microscopy: These techniques magnify and image light-emitting fluorophores, enabling the study of dynamic events and fine structural details of cellular architecture. Confocal microscopy, in particular, uses a spatial pinhole to block out-of-focus light, generating sharp, three-dimensional images.

Advanced Super-resolution Microscopy: Techniques such as Photoactivated Localization Microscopy (PALM) and Single Molecule Localization Microscopy (SMLM) overcome the diffraction limit of traditional light microscopy, allowing for the visualization of objects smaller than 200 nanometers. These methods permit fluorescent probes highlighting subcellular structures to be individually identified at high molecular densities, enabling analysis of their distributions and dynamics.

Fluorescence Recovery After Photobleaching (FRAP): This technique allows for monitoring and quantifying the movement of tagged proteins or molecules within cells, providing insights into their diffusion rates and interactions.

To study this compound's subcellular localization, it would typically involve the use of fluorescently tagged derivatives of this compound or probes that bind specifically to this compound or its cellular targets. Time-lapse imaging can then be employed to observe changes in localization over time, such as movement from the cytoplasm to the nucleus.

Table 3: Microscopic and Imaging Techniques for Subcellular Localization

| Technique | Principle | Application for this compound Research | Output Data |

| Confocal Microscopy | Optical sectioning to remove out-of-focus light | 3D localization within cells | High-resolution 3D images, colocalization data |

| PALM/SMLM | Sequential photoactivation of single molecules | Nanoscale localization, molecular density mapping | Super-resolution images, molecular distribution maps |

| FRAP | Photobleaching a region and observing fluorescence recovery | Molecular mobility, diffusion rates | Fluorescence intensity curves, diffusion coefficients |

| Multi-color Imaging | Simultaneous imaging of multiple fluorophores | Co-localization with cellular organelles or targets | Overlaid images, colocalization coefficients |

Radiometric and Luminescence Assays for Binding and Activity Studies

Radiometric and luminescence assays are highly sensitive and versatile tools used to study molecular interactions, including the binding of compounds to their targets and their impact on cellular activities.

Radiometric Assays involve the use of radiolabeled compounds to quantify binding or activity. For instance, Electrophoretic Mobility Shift Assays (EMSA) , traditionally a radioactive assay, are used to study protein-DNA interactions. Radiometric assays can be used in microplate formats for various applications, including receptor binding studies.

Luminescence Assays rely on light emission resulting from a chemical reaction, often catalyzed by enzymes like luciferases. These assays are known for their high sensitivity and suitability for high-throughput applications.

Receptor Binding Assays: Luminescence-based methods, such as those utilizing the Bioluminescence Resonance Energy Transfer (BRET) principle, can study the binding of ligands to their receptors in cell-based assays. This allows for the investigation of this compound's binding affinity to specific cellular receptors, potentially by competing with a known labeled ligand.

Reporter Gene Assays: These assays use gene regulatory sequences combined with the genetic information for a reporter molecule (e.g., luciferase) to study changes in gene expression. If this compound influences specific gene pathways, a reporter gene assay can quantify the resulting enzyme activity and light emission, providing a readout of its activity.

Cell Viability Assays: Many popular cell viability assays are luminescence-based, often utilizing the firefly luciferase enzyme, whose activity is linked to ATP levels in viable cells. This can be used to assess the impact of this compound on cell health in a quantitative manner.

These assays provide quantitative data on binding affinities (e.g., Kd values), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50), offering insights into the compound's potency and selectivity.

Table 4: Radiometric and Luminescence Assay Applications

| Assay Type | Principle | Application for this compound Research | Typical Data Generated |

| Radiometric Binding Assay | Quantifying binding of radiolabeled this compound to targets | Receptor occupancy, binding affinity | Binding curves, Kd values |

| Luminescence Reporter Gene Assay | Light emission from reporter gene expression modulated by this compound | Gene pathway activation/inhibition | Luminescence intensity, EC50/IC50 values |

| Luminescence Receptor Binding (BRET) | Energy transfer between donor and acceptor upon ligand binding | Ligand-receptor interaction, binding competition | BRET ratio, binding curves |

| Luminescence Cell Viability | Light output proportional to cellular ATP levels | Cell proliferation, cytotoxicity | Luminescence intensity, viability percentage |

Biological Roles and Non Clinical Applications of Phenesterin

Utility as a Chemical Probe for Biological Pathway Dissection

The concept of a chemical probe involves using small molecules to selectively modulate the activity of specific proteins, thereby enabling researchers to dissect complex biological pathways and determine the function of particular proteins in living systems. thermofisher.compromega.com While nitrogen mustards like Phenesterin are known to alkylate DNA and interfere with cell proliferation, direct evidence or detailed research findings specifically demonstrating this compound's application as a selective chemical probe for dissecting particular biological pathways beyond its general cytotoxic mechanism is not prominently documented in the reviewed literature. Its broad DNA alkylating activity might limit its specificity for finely dissecting individual pathways in the manner typically associated with high-quality chemical probes, which ideally exhibit high selectivity for a single target. researchgate.neticr.ac.uk

Application in Target Validation Studies in Cellular Models

Role as a Research Tool in Early-Stage Drug Discovery Platforms

Early-stage drug discovery platforms often employ various chemical tools and screening approaches, including phenotypic screening and target-based screening, to identify bioactive compounds and optimize lead candidates. technologynetworks.comcharnwooddiscovery.comnih.goviric.ca this compound's historical development as an antineoplastic agent places it within the broader context of drug discovery. It was synthesized with the aim of developing a more effective anticancer drug. acs.orgscirp.org However, the available information does not highlight this compound's specific role as a research tool within modern early-stage drug discovery platforms, such as for high-throughput screening, fragment-based drug design, or computational chemistry applications, beyond its initial evaluation as a therapeutic candidate. acs.orgscirp.orgiric.ca

Contribution to Understanding Disease Pathophysiology in Experimental Systems

Understanding disease pathophysiology involves elucidating the molecular and cellular mechanisms underlying disease progression. Chemical compounds can serve as valuable tools to perturb biological systems and gain insights into disease processes. While this compound was investigated for its activity against various cancers, including breast cancer, brain tumors, and leukemia, its contribution to understanding the fundamental pathophysiology of these diseases in experimental systems, specifically through its use as a mechanistic probe, is not extensively detailed. acs.orgscirp.org Its primary role appears to have been as a therapeutic candidate rather than a tool for dissecting intricate disease mechanisms. For example, while it showed reduced activity on leukemia cell lines compared to compounds with an androstane (B1237026) ring, the literature does not elaborate on how this specific observation contributed to a deeper understanding of leukemia pathophysiology using this compound as a tool. acs.org

Emerging Research Directions and Future Perspectives

Development of Advanced Phenesterin Analogs and Hybrid Molecules

The development of advanced analogs and hybrid molecules represents a significant direction for this compound research. Analogs are designed to refine or enhance the parent compound's activity by modifying its chemical structure, for example, by replacing specific functional groups or amino acid residues (in the case of peptide-based structures) to improve specificity, potency, or pharmacokinetic properties mdpi.commdpi.comnih.gov. Given this compound's established antineoplastic activity as a steroidal nitrogen mustard, the creation of new derivatives could aim to reduce off-target effects, improve cellular uptake, or overcome resistance mechanisms.

Hybrid molecules, on the other hand, involve covalently combining pharmacophore fragments from two or more different bioactive compounds into a single entity indiabioscience.orgresearchgate.netmdpi.comnih.gov. This strategy can yield molecules with enhanced therapeutic efficacy by targeting multiple pathways simultaneously or by synergistically acting on a single target mdpi.comnih.gov. For this compound, a hybrid approach could involve integrating its alkylating moiety with other pharmacophores known to modulate different aspects of cancer biology, such as anti-angiogenic agents, immunomodulators, or compounds that affect metabolic pathways. While specific emerging research on this compound analogs and hybrid molecules is not widely detailed in recent literature, the principles of medicinal chemistry strongly support this as a conceptual future direction for optimizing its therapeutic potential epo.org.

Integration with Omics Technologies (Proteomics, Metabolomics, Genomics)

The integration of this compound research with high-throughput omics technologies—including genomics, proteomics, and metabolomics—offers a comprehensive approach to understanding its biological effects at a systems level. These technologies provide vast datasets that, when integrated, can unravel complex cellular processes and disease mechanisms that single-omics approaches might miss nih.govgenexplain.comnih.govmdpi.com.

Genomics could be employed to identify genetic markers that predict sensitivity or resistance to this compound, or to understand how this compound influences gene expression patterns in target cells.

Proteomics can provide insights into the specific protein targets of this compound, its impact on protein expression levels, post-translational modifications, and protein-protein interactions, thereby elucidating its molecular mechanism of action with greater precision uninet.edu.

Metabolomics can reveal changes in metabolic pathways induced by this compound, identifying metabolic vulnerabilities in cancer cells that it exploits or new biomarkers for its activity and efficacy uninet.edu.

Tools such as OmicsNet and NetworkAnalyst facilitate the integration and visualization of these diverse omics datasets, enabling researchers to construct comprehensive biological networks and uncover critical regulatory pathways nih.govgenexplain.com. Applying these advanced multi-omics strategies to this compound research would provide a holistic understanding of its cellular impact, potentially identifying novel targets, resistance mechanisms, and synergistic combinations.

Conceptual Exploration of Novel Delivery Systems in Preclinical Contexts

The optimization of drug delivery is crucial for compounds like this compound, which may benefit from enhanced targeting and controlled release to maximize efficacy and minimize systemic exposure.

Nanocarrier systems, such as liposomes, polymeric nanoparticles, and carbon-based nanomaterials, are being extensively investigated for their ability to improve drug stability, enhance bioavailability, and enable targeted delivery to specific cells or tissues frontiersin.orgfrontiersin.orgopastpublishers.comsemanticscholar.orgnih.gov. For this compound, incorporating it into nanocarriers could offer several advantages in preclinical studies:

Targeted Accumulation : Nanocarriers can be engineered with specific ligands or antibodies to selectively bind to receptors overexpressed on cancer cells, thereby increasing this compound's concentration at the tumor site and reducing its distribution to healthy tissues opastpublishers.comsemanticscholar.orgnih.gov.

Overcoming Biological Barriers : Nanocarriers can facilitate the passage of this compound across biological barriers, such as the enhanced permeability and retention (EPR) effect in tumors, or potentially the blood-brain barrier for central nervous system indications frontiersin.orgsemanticscholar.org.

Improved Solubility and Stability : Encapsulation within nanocarriers can improve the solubility of hydrophobic compounds and protect them from degradation, prolonging their circulation time in the body semanticscholar.orgnih.gov.

Research has shown the effectiveness of various nanocarriers, including graphene oxide (GO) for controlled release of anti-cancer drugs like doxorubicin (B1662922) and 5-fluorouracil, demonstrating pH-dependent release characteristics frontiersin.org. Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles, have also shown promise in enhancing cancer therapy by overcoming physiological barriers and improving drug stability nih.gov.

Controlled release strategies aim to deliver a drug at a predesigned rate over an extended period, maintaining therapeutic concentrations while minimizing fluctuations and reducing the frequency of administration diva-portal.orgmit.edupharmaexcipients.commdpi.comui.ac.id. For this compound, controlled release could:

Sustain Therapeutic Levels : Ensure a consistent drug concentration at the target site, which is particularly beneficial for drugs whose efficacy is concentration- or time-dependent.

Reduce Toxicity : By avoiding high peak concentrations, controlled release can mitigate potential systemic toxicity semanticscholar.orgdiva-portal.orgmdpi.com.

Various polymeric systems, including electrospun nanofibers and hybrid nanocarriers based on amphiphilic copolymers, are being explored for their ability to provide sustained and controlled drug release pharmaexcipients.commdpi.com. These systems can be tailored to release this compound in response to specific physiological stimuli, such as pH changes or enzymatic activity, offering a sophisticated level of control over drug delivery.

Identification of Novel Preclinical Indications for this compound and its Derivatives

While this compound is primarily known for its antineoplastic activity, future preclinical research could explore novel indications beyond its traditional use in cancer treatment. Given its mechanism of action, which involves alkylating macromolecules and decreasing cell proliferation nih.gov, its therapeutic potential could conceptually extend to other diseases characterized by abnormal cell growth or immune dysregulation.

For instance, conditions involving excessive cellular proliferation, such as certain fibrotic disorders or severe inflammatory diseases, might represent areas for preclinical investigation. The exploration of this compound and its derivatives in these novel contexts would require a thorough understanding of its molecular pathways and selective targeting capabilities to ensure a favorable therapeutic index. This expansion of preclinical indications would build upon the fundamental understanding of this compound's cellular and molecular effects.

Methodological Innovations in this compound Research

Beyond AI, other methodological innovations that could significantly impact this compound research include:

Advanced Computational Modeling : Techniques such as molecular docking and in silico screening can predict the binding affinity of this compound and its potential analogs to various biological targets, facilitating rational drug design and lead optimization mdpi.comnih.govindiabioscience.orgethz.ch.

High-Throughput Screening (HTS) : Automation and miniaturization in HTS can enable rapid evaluation of large libraries of this compound derivatives for specific biological activities, accelerating the discovery process.

Sophisticated Analytical Techniques : Enhanced mass spectrometry, nuclear magnetic resonance (NMR), and cryo-electron microscopy can provide detailed structural information and insights into this compound's interactions with biological macromolecules.

Organ-on-a-chip and 3D Cell Culture Models : These advanced in vitro models offer more physiologically relevant environments than traditional 2D cell cultures, allowing for more accurate preclinical assessment of this compound's efficacy and mechanism of action.

These methodological innovations promise to enhance the efficiency and depth of this compound research, leading to a more comprehensive understanding of its therapeutic potential and facilitating the development of improved drug candidates.

Unresolved Questions and Future Challenges in this compound Academic Research

Academic research into this compound, a chemical compound historically investigated for its potential as an anti-cancer agent, faces several unresolved questions and challenges. While early studies from the 1970s explored its activity, the trajectory of its research has left significant gaps in a comprehensive understanding of its properties and implications. This compound has been identified as a carcinogen by an independent committee of scientific and health experts nih.gov.

Elucidating the Full Mechanism of Carcinogenicity

Despite its classification as a carcinogen, a complete and detailed understanding of this compound's mechanism of carcinogenicity remains an area for future academic inquiry. While artificial intelligence (AI) tools like Metabokiller have been used to highlight key biochemical properties responsible for its carcinogenicity, a comprehensive elucidation of the molecular pathways and cellular interactions leading to malignant transformation is still an ongoing challenge researchgate.net. Future research could leverage advanced -omics technologies (genomics, proteomics, metabolomics) to map the precise molecular events triggered by this compound exposure, offering a deeper insight into its carcinogenic potential.

Re-evaluation of Historical Research with Modern Methodologies

Early chronic studies involving this compound, such as those conducted by the National Toxicology Program, faced methodological limitations that present unresolved questions for contemporary academic scrutiny nih.gov. For instance, a chronic study noted that "No concentration or stability analyses of the chemical in the buffered saline vehicle were performed" and that "Four trace impurities were detected by thin-layer chromatography; no attempt was made to identify or quantitate these impurities" nih.gov. These limitations raise questions about the precise chemical entity responsible for the observed effects and the consistency of exposure in historical experiments. Future academic research could involve re-evaluating the purity, stability, and exact composition of this compound used in past studies, or conducting new investigations using modern analytical chemistry techniques to ensure precise characterization of the compound and its potential impurities. This would allow for a more accurate interpretation of past findings and a more robust foundation for future research.

Current Environmental Relevance and Exposure Pathways

This compound was primarily used in laboratory experiments in the 1970s to evaluate its effectiveness as an anti-cancer drug ny.gov. This historical context raises questions about its current environmental presence and potential human exposure pathways. While this compound appears in lists of environmental pollutants or ubiquitous carcinogens in broader discussions nih.govepa.gov, the extent to which it persists in the environment or leads to human exposure outside of specialized laboratory settings today is largely unclear. Academic research could focus on developing sensitive analytical methods to detect this compound in environmental matrices or biological samples, if there is a hypothesis for its continued presence, thereby assessing its contemporary relevance as an environmental concern.

Application of Advanced Predictive Models

The field of toxicology research is increasingly leveraging big data and artificial intelligence, including machine learning, to predict chemical toxicity and carcinogenicity researchgate.net. However, challenges remain in applying these diverse data sources effectively researchgate.net. For this compound, an unresolved question is how effectively modern computational toxicology and AI models can refine or expand upon the understanding of its properties, particularly given the limitations of historical data. Future academic endeavors could involve applying advanced graph neural networks (GNNs) and other AI models to predict this compound's interactions with biological systems, potentially uncovering novel insights into its mechanisms of action or identifying previously unconsidered properties researchgate.net. This approach could help address data gaps and provide a more comprehensive understanding of the compound without necessarily requiring new animal testing.

Understanding the Discontinuation of Anti-cancer Research

Given this compound's initial investigation as an anti-cancer drug, an academic challenge lies in fully understanding the scientific reasons that led to its apparent discontinuation in this therapeutic area. While its carcinogenicity was identified nih.govnih.gov, a detailed academic analysis of its pharmacological profile, including any observed anti-tumor efficacy versus its toxicological liabilities, could provide valuable lessons for drug discovery. Future academic research could involve a thorough review and synthesis of historical preclinical data, if available, to understand the balance of its desired and undesired biological activities, contributing to the broader academic knowledge of drug development challenges for compounds with dual properties.

Q & A

Basic Research Questions

Q. How to design in vitro experiments to evaluate Phenesterin’s antitumor mechanisms?

- Methodology :

Select cancer cell lines representative of this compound’s historical targets (e.g., breast or leukemia models) .

Establish dose-response curves (0.1–100 µM) to determine IC₅₀ values, using controls (e.g., untreated cells and a reference chemotherapeutic agent).

Monitor apoptosis via flow cytometry (Annexin V/PI staining) and cell cycle arrest using propidium iodide DNA staining .

Validate mechanistic hypotheses (e.g., DNA intercalation) through comet assays or γH2AX immunofluorescence for DNA damage .

Q. What key biochemical properties of this compound should be prioritized in pharmacokinetic studies?

- Methodology :

Assess lipophilicity (logP) via shake-flask or HPLC methods to predict membrane permeability.

Measure plasma protein binding using equilibrium dialysis.

Evaluate metabolic stability in liver microsomes (human/rodent) to identify major metabolites .

Use Caco-2 monolayers to model intestinal absorption .

Q. How to formulate a FINER-compliant research question for this compound’s mechanism of action?

- Framework :

- Feasible : Limit scope to in vitro models with measurable endpoints (e.g., apoptosis rate).

- Interesting : Focus on unresolved mechanisms (e.g., role in oxidative stress vs. direct DNA damage).

- Novel : Compare this compound’s effects to newer alkylating agents.

- Ethical : Use established cell lines to avoid primary human tissue complexities.

- Relevant : Align with current gaps in antitumor agent mechanisms .

Advanced Research Questions

Q. How to reconcile contradictory efficacy data for this compound across cancer models?

- Methodology :

Conduct a systematic review of published IC₅₀ values, stratifying by cell type, exposure time, and assay methodology.

Perform meta-regression to identify confounding variables (e.g., hypoxia, serum concentration) .

Validate discrepancies via head-to-head experiments under standardized conditions .

Q. What strategies validate AI-predicted carcinogenic properties of this compound?

- Methodology :

Replicate Metabokiller’s predictions using alternative algorithms (e.g., Toxtree, LAZAR).

Test in vitro carcinogenicity via Ames assays (bacterial mutagenicity) and mammalian cell transformation assays.

Apply LIME analysis to prioritize biochemical properties (e.g., electrophilicity, metabolic activation) for experimental validation .

Q. How to optimize synthetic protocols for this compound analogs with enhanced stability?

- Methodology :

Use QSAR modeling to predict substituent effects on chemical stability.

Synthesize analogs with electron-withdrawing groups to reduce hydrolysis.

Characterize purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .

Q. What statistical approaches address dose-response variability in this compound studies?

- Methodology :

Apply nonlinear regression (e.g., four-parameter logistic model) to fit dose-response data.

Use ANOVA with post-hoc Tukey tests for multi-group comparisons.

Report effect sizes (e.g., Cohen’s d) to quantify biological significance beyond p-values .

Q. How to apply the PICO framework to design ethical clinical trials for this compound?

- Framework :

- Population : Patients with refractory tumors (e.g., relapsed AML).

- Intervention : this compound monotherapy at MTD (determined from Phase I).

- Comparison : Standard care (e.g., cytarabine + anthracycline).

- Outcome : Overall survival at 12 months.

- Ethics : Obtain IRB approval and register trials at ClinicalTrials.gov .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.